molecular formula C10H11FO3 B7934989 [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid

[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid

Cat. No.: B7934989
M. Wt: 198.19 g/mol
InChI Key: MWASKJIADHINLQ-UHFFFAOYSA-N
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Description

[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid: is an organic compound characterized by the presence of a phenyl ring substituted with a fluoroethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxyphenylacetic acid.

    Fluoroethoxylation: The hydroxyl group of 4-hydroxyphenylacetic acid is substituted with a fluoroethoxy group using a fluoroethanol derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors due to the presence of the fluoroethoxy group, which can enhance binding affinity and selectivity.

Industry:

    Material Science: It can be used in the synthesis of polymers and materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The fluoroethoxy group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Lacks the fluoroethoxy group, making it less versatile in certain synthetic applications.

    4-Methoxyphenylacetic acid: Contains a methoxy group instead of a fluoroethoxy group, which can alter its reactivity and binding properties.

Uniqueness:

  • The presence of the fluoroethoxy group in [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(2-fluoroethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASKJIADHINLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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